molecular formula C18H16N4O B12526823 4-{Bis[(pyridin-2-yl)amino]methyl}benzaldehyde CAS No. 652987-58-1

4-{Bis[(pyridin-2-yl)amino]methyl}benzaldehyde

Cat. No.: B12526823
CAS No.: 652987-58-1
M. Wt: 304.3 g/mol
InChI Key: ICMCHBDLNBJVHR-UHFFFAOYSA-N
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Description

4-{Bis[(pyridin-2-yl)amino]methyl}benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a bis(pyridin-2-yl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{Bis[(pyridin-2-yl)amino]methyl}benzaldehyde typically involves the reaction of 8-hydroxyquinoline-5-carbaldehyde with bis(pyridin-2-ylmethyl)amine in the presence of sodium triacetoxyborohydride. The reaction is carried out in dichloromethane at room temperature for 24 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-{Bis[(pyridin-2-yl)amino]methyl}benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: 4-{Bis[(pyridin-2-yl)amino]methyl}benzoic acid.

    Reduction: 4-{Bis[(pyridin-2-yl)amino]methyl}benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-{Bis[(pyridin-2-yl)amino]methyl}benzaldehyde involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. The compound’s pyridine rings can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{Bis[(pyridin-2-yl)amino]methyl}benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

652987-58-1

Molecular Formula

C18H16N4O

Molecular Weight

304.3 g/mol

IUPAC Name

4-[bis(pyridin-2-ylamino)methyl]benzaldehyde

InChI

InChI=1S/C18H16N4O/c23-13-14-7-9-15(10-8-14)18(21-16-5-1-3-11-19-16)22-17-6-2-4-12-20-17/h1-13,18H,(H,19,21)(H,20,22)

InChI Key

ICMCHBDLNBJVHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(C2=CC=C(C=C2)C=O)NC3=CC=CC=N3

Origin of Product

United States

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